molecular formula C17H13BrClN3O2 B14809554 2-(4-bromo-2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(4-bromo-2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B14809554
M. Wt: 406.7 g/mol
InChI Key: FSJGQXSIRHGOIG-ZVBGSRNCSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromo and chloro-substituted phenoxy group, an indole moiety, and an acetohydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(4-bromo-2-chlorophenoxy)acetic acid.

    Hydrazide Formation: The phenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with Indole Aldehyde: The final step involves the condensation of the hydrazide with indole-3-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the hydrazide linkage can form hydrogen bonds with target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)acetohydrazide: Lacks the indole moiety.

    N’-(1H-indol-3-ylmethylene)acetohydrazide: Lacks the phenoxy group.

    2-(4-bromo-2-chlorophenoxy)-N’-(benzylidene)acetohydrazide: Contains a benzylidene group instead of the indole moiety.

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N’-(1H-indol-3-ylmethylene)acetohydrazide is unique due to the combination of the bromo and chloro-substituted phenoxy group and the indole moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H13BrClN3O2

Molecular Weight

406.7 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H13BrClN3O2/c18-12-5-6-16(14(19)7-12)24-10-17(23)22-21-9-11-8-20-15-4-2-1-3-13(11)15/h1-9,20H,10H2,(H,22,23)/b21-9+

InChI Key

FSJGQXSIRHGOIG-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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